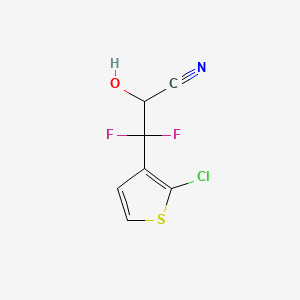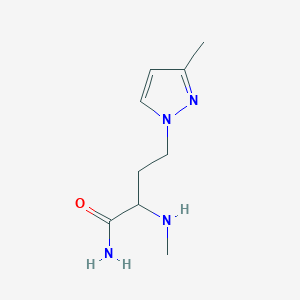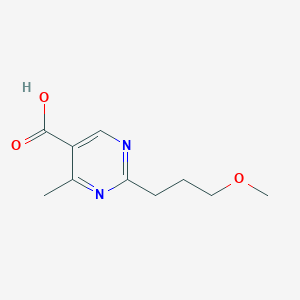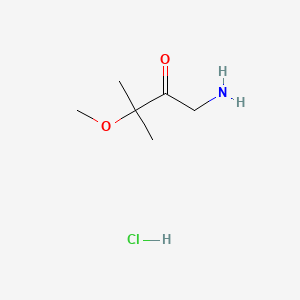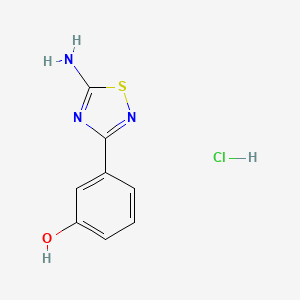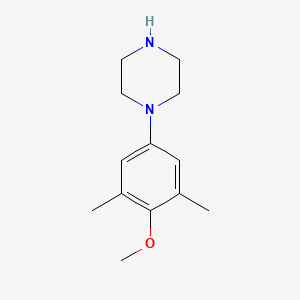
1-(4-Methoxy-3,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-3,5-dimethylphenyl)piperazine is a chemical compound belonging to the piperazine class Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which are attached to the piperazine moiety
準備方法
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylphenylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the piperazine ring .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, the Ugi reaction, which is a multicomponent reaction, can be employed to synthesize piperazine derivatives in a single step. This method is advantageous due to its high yield and the ability to incorporate various functional groups into the final product .
化学反応の分析
1-(4-Methoxy-3,5-dimethylphenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced form of the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
1-(4-Methoxy-3,5-dimethylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, leading to modulation of signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
1-(4-Methoxy-3,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3,5-Dimethylphenyl)piperazine: Lacks the methoxy group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: Lacks the methyl groups, which can affect its reactivity and interaction with biological targets.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-(4-methoxy-3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-12(9-11(2)13(10)16-3)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 |
InChIキー |
JSIIEYLFGCICKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)C)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


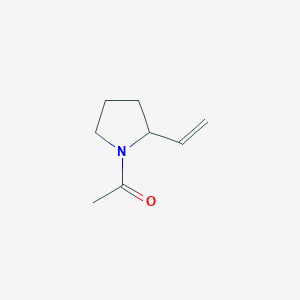
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
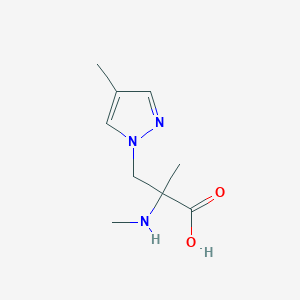
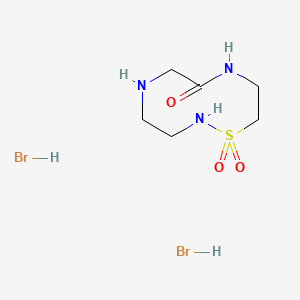
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
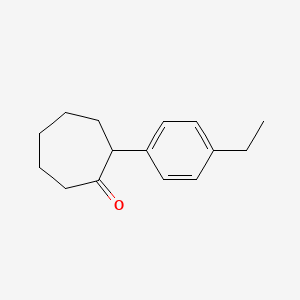
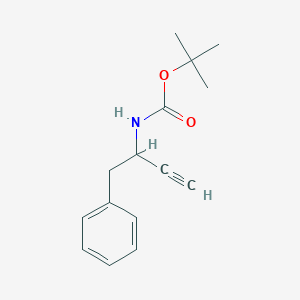
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
